molecular formula C19H24N4O2 B2517761 4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797737-37-1

4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2517761
CAS RN: 1797737-37-1
M. Wt: 340.427
InChI Key: LPFOLLBDWGNVRI-UHFFFAOYSA-N
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Description

The compound "4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, and derivatives are often synthesized for pharmaceutical applications, such as antagonists for various receptors .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the construction of the triazole ring and subsequent functionalization. In the case of bicyclic 1,2,4-triazol-3(2H)-one derivatives, the synthesis may involve the attachment of various substituents to the core structure to enhance biological activity. For example, compounds with a 4-(4-fluorobenzoyl)piperidine group have been prepared and tested for their activity as 5-HT2 and alpha 1 receptor antagonists . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of triazole derivatives can significantly influence their biological activity. For instance, the crystal and molecular structures of two triazole derivatives have been studied, revealing that the triazole ring can exhibit different patterns of π-electron delocalization, which affects the molecule's overall shape and electronic properties . The orientation of the triazole ring relative to other substituents, such as the cyclopropyl group, can also impact the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, polymorphism, which refers to the ability of a compound to adopt different crystal structures, can affect the solubility, stability, and bioavailability of the compound . The presence of substituents like the cyclopropyl group can also affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The specific physical and chemical properties of the compound would need to be determined experimentally.

properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(2-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-5-3-4-6-16(13)18(24)22-11-9-14(10-12-22)17-20-21(2)19(25)23(17)15-7-8-15/h3-6,14-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFOLLBDWGNVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

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